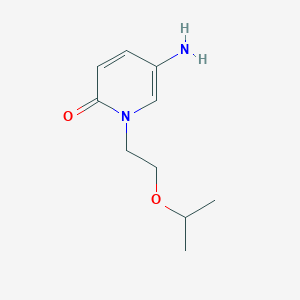
4-(2,2-Difluoropropyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Difluoropropyl)piperidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a piperidine ring substituted with a 2,2-difluoropropyl group, and it is commonly used in its hydrochloride salt form to enhance its stability and solubility.
Preparation Methods
The synthesis of 4-(2,2-Difluoropropyl)piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with 2,2-difluoropropyl bromide under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
4-(2,2-Difluoropropyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions
Scientific Research Applications
4-(2,2-Difluoropropyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders and cancers.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoropropyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(2,2-Difluoropropyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
4-(2,2-Difluorocyclopropyl)piperidine hydrochloride: Similar in structure but with a cyclopropyl group instead of a propyl group.
4-Piperidino-Piperidine: Another piperidine derivative with different substituents and applications.
Piperidine: The parent compound, which is widely used in organic synthesis and drug development .
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and potential benefits.
Properties
Molecular Formula |
C8H16ClF2N |
|---|---|
Molecular Weight |
199.67 g/mol |
IUPAC Name |
4-(2,2-difluoropropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H15F2N.ClH/c1-8(9,10)6-7-2-4-11-5-3-7;/h7,11H,2-6H2,1H3;1H |
InChI Key |
UJDUWTKLBNRISE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCNCC1)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481916.png)
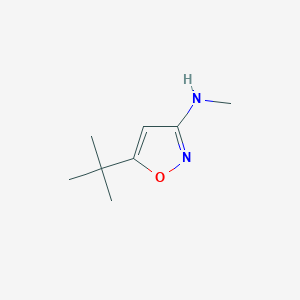
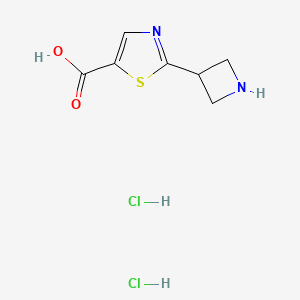
![N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B13481926.png)

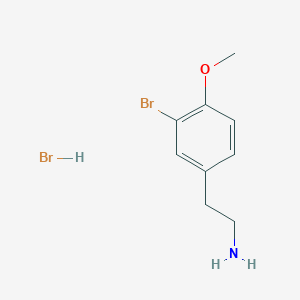
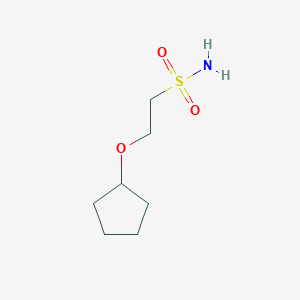
![2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride](/img/structure/B13481946.png)
![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
![3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
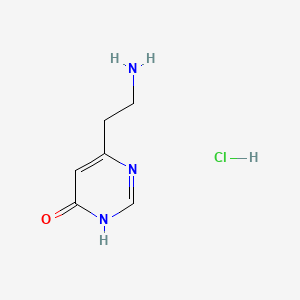
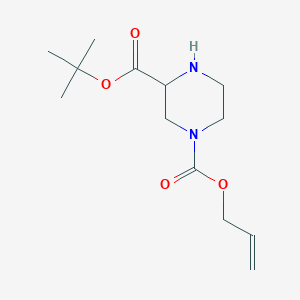
![2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride](/img/structure/B13481980.png)
